molecular formula C13H13NO3 B011278 Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate CAS No. 107971-38-0

Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate

Cat. No. B011278
M. Wt: 231.25 g/mol
InChI Key: YLUKOINHKLEUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as Meldrum's acid derivative, is a versatile organic compound that has been used in various scientific research applications. This compound is a derivative of Meldrum's acid, which is a cyclic compound containing a carboxylic acid group and a ketone group. Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate is not well understood. However, it has been suggested that this compound may act as a nucleophile and react with electrophilic species to form covalent adducts.

Biochemical And Physiological Effects

The biochemical and physiological effects of phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate have not been extensively studied. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been used as a starting material for the synthesis of various biologically active compounds. However, the limitations of this compound include its low solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate. One direction is to explore the potential of this compound as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Another direction is to investigate the mechanism of action of this compound and its potential as an antioxidant and anti-inflammatory agent. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new applications and potential therapeutic agents.

Synthesis Methods

Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate can be synthesized using different methods. One of the most common methods is the reaction between Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid and an aryl aldehyde in the presence of a base. This reaction results in the formation of a Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid derivative, which can be further converted into phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate by reacting with ammonium acetate and acetic anhydride.

Scientific Research Applications

Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate has been widely used in scientific research for various applications. One of the most common applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various biologically active compounds. This compound has also been used in the synthesis of novel heterocyclic compounds, which have shown promising results in various scientific studies.

properties

IUPAC Name

phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-10-9-11(15)7-8-14(10)13(16)17-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUKOINHKLEUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426002
Record name Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate

CAS RN

107971-38-0
Record name Phenyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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